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Abstract

Ro 18-5364 emerged in the mid-1980s as a potent, irreversible inhibitor of the gastric H+/K+-
ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, and key preclinical data for Ro
18-5364. It is intended to serve as a detailed resource, consolidating available quantitative
data, experimental methodologies, and the historical context of its development within the
broader landscape of proton pump inhibitors (PPIs).

Discovery and History

The discovery of Ro 18-5364 is rooted in the broader effort to develop effective treatments for
acid-related gastrointestinal disorders. Following the groundbreaking identification of the
H+/K+-ATPase as the final step in gastric acid secretion, research efforts intensified to find
direct inhibitors of this enzyme. The initial breakthrough in this area was the discovery of
timoprazole, a substituted benzimidazole, which paved the way for the development of the first
clinically successful proton pump inhibitor, omeprazole, in 1979.

Ro 18-5364, a structurally distinct benzimidazole derivative, was developed by researchers at
Hoffmann-La Roche. It was identified as a potent inhibitor of the gastric proton pump,
demonstrating significant promise in preclinical studies. The "Ro" designation in its name is
indicative of its origin at Roche. The sulfoxide, Ro 18-5364, was identified as the active moiety,
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with its corresponding sulfide, Ro 18-5362, showing significantly less inhibitory activity. This
highlighted the critical role of the sulfoxide group in the mechanism of action, a hallmark of this
class of drugs.

Mechanism of Action

Ro 18-5364 functions as an irreversible inhibitor of the gastric H+/K+-ATPase. Like other
benzimidazole-based PPIs, it is a prodrug that requires activation in an acidic environment. The
acidic canaliculus of the parietal cell provides the necessary low pH environment for the
conversion of Ro 18-5364 into its active form, a reactive sulfenamide intermediate. This
activated species then forms a covalent disulfide bond with cysteine residues on the luminal
surface of the H+/K+-ATPase, thereby inactivating the enzyme and inhibiting the transport of
H+ ions into the gastric lumen.

The inhibition by Ro 18-5364 is time- and concentration-dependent. Studies have shown that
the inhibitory activity is markedly higher at lower pH values, which is consistent with its acid-
activation mechanism. Interestingly, comparative studies with the two enantiomers of Ro 18-
5364 indicated no significant enantiomeric preference for its inhibitory activity. The inhibition of
the H+/K+-ATPase by Ro 18-5364 can be reversed by sulthydryl reagents such as
dithiothreitol, which confirms the formation of a disulfide bond with the enzyme.

Signaling Pathway of H+/K+-ATPase Inhibition
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Mechanism of Ro 18-5364 Action
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Experimental Workflow for Ro 18-5364 Evaluation
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General Synthesis of Ro 18-5364
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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